molecular formula C13H13F2NO2 B2884817 N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide CAS No. 2418618-55-8

N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide

Cat. No. B2884817
M. Wt: 253.249
InChI Key: ASXJRXWPBIXUTF-JRUYECLLSA-N
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Description

N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide, also known as DPC-423, is a novel compound with potential therapeutic applications in various fields of medicine.

Mechanism Of Action

N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide exerts its pharmacological effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.

Biochemical And Physiological Effects

N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, modulation of neurotransmitter release, and induction of apoptosis in cancer cells. Additionally, N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide has been found to increase the acetylation of histone proteins, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide in lab experiments is its specificity for HDACs, which allows for the selective modulation of gene expression. Additionally, N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide has a relatively low toxicity profile and can be administered orally, making it a convenient compound for in vivo studies. However, one limitation of using N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide is its relatively low potency compared to other HDAC inhibitors, which may require higher doses or longer treatment durations to achieve therapeutic effects.

Future Directions

Several future directions for research on N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide include investigating its potential therapeutic applications in other fields of medicine, optimizing its potency and selectivity for HDACs, and exploring its mechanisms of action in more detail. Additionally, further studies are needed to evaluate the safety and efficacy of N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide in clinical trials and to develop more efficient synthesis methods for large-scale production.

Synthesis Methods

The synthesis of N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide involves the reaction of (1R,3R)-2,2-difluoro-3-phenylcyclopropanecarboxylic acid with epichlorohydrin in the presence of a base, followed by the reaction with N-methylmorpholine and 2-aminobenzamide. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide has been found to have potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Several studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release.

properties

IUPAC Name

N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO2/c14-13(15)9(6-16-12(17)10-7-18-10)11(13)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,16,17)/t9-,10?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXJRXWPBIXUTF-JRUYECLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2C(C2(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(O1)C(=O)NC[C@H]2[C@@H](C2(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide

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